![molecular formula C8H7N3O B13812092 8-Methoxypyrido[2,3-d]pyridazine CAS No. 56525-94-1](/img/structure/B13812092.png)
8-Methoxypyrido[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxypyrido[2,3-d]pyridazine is a heterocyclic compound characterized by a fused pyridazine and pyridine ring system with a methoxy group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable methoxy-substituted reagent, followed by cyclization to form the desired pyridazine ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxypyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce various hydrogenated pyridazine derivatives .
Aplicaciones Científicas De Investigación
8-Methoxypyrido[2,3-d]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 8-Methoxypyrido[2,3-d]pyridazine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include inhibition of enzyme activity or interference with receptor-ligand interactions .
Comparación Con Compuestos Similares
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a keto group, offering different reactivity and biological activity.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, differing in electronic properties.
Uniqueness: 8-Methoxypyrido[2,3-d]pyridazine stands out due to its fused ring system and the presence of a methoxy group, which imparts unique electronic and steric properties. These features make it a valuable scaffold in drug design and other applications .
Propiedades
Número CAS |
56525-94-1 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
8-methoxypyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-6(5-10-11-8)3-2-4-9-7/h2-5H,1H3 |
Clave InChI |
HVOMEBJURVZDKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CN=N1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
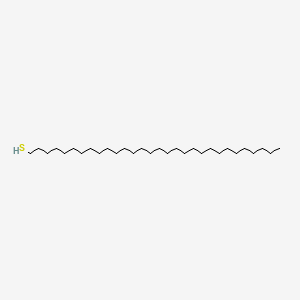
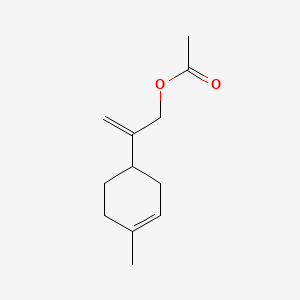


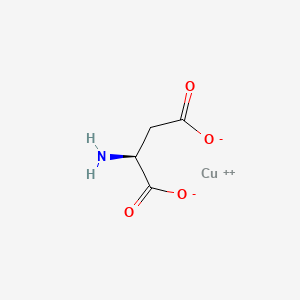
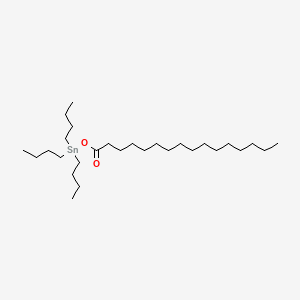
![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)

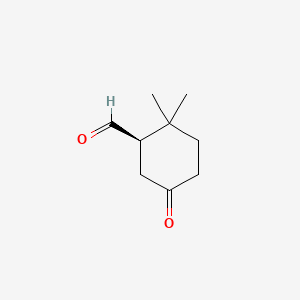

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
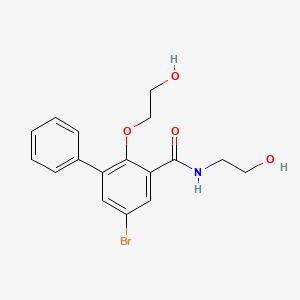
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
